2-Amino-5-chlorobenzenethiol hydrochloride

Organic Synthesis Reaction Yield Process Chemistry

Sourcing high-purity 2-aminobenzenethiols often involves supply chain inconsistency due to oxidative degradation of the free base. This 5-chloro derivative, supplied as the stable hydrochloride salt, mitigates disulfide formation, ensuring reliable stoichiometry in nucleophilic cyclizations. - Optimal precursor for Clentiazem (TA-3090), a halogenated 1,5-benzothiazepine calcium channel blocker. - Enables regioselective synthesis of benzothiazoles and phenothiazines via thiol/amine reactivity. - Electron-withdrawing Cl substituent enhances antimicrobial potency of final heterocyclic products.

Molecular Formula C6H7Cl2NS
Molecular Weight 196.10 g/mol
Cat. No. B12979422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzenethiol hydrochloride
Molecular FormulaC6H7Cl2NS
Molecular Weight196.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S)N.Cl
InChIInChI=1S/C6H6ClNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H
InChIKeyQITAKWXEKISUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzenethiol Hydrochloride Overview


2-Amino-5-chlorobenzenethiol hydrochloride (CAS: 3292-43-1 for the HCl salt; free base CAS: 23474-98-8) is a bifunctional aromatic compound possessing both an ortho-amino (-NH2) and a thiol (-SH) group, with a chlorine substituent at the 5-position of the benzene ring . This substitution pattern places it within the class of 5-substituted 2-aminobenzenethiols, which are key intermediates in the synthesis of heterocyclic scaffolds including 1,5-benzothiazepines and phenothiazines [1]. The hydrochloride salt form is specifically prepared to enhance stability and solubility in aqueous media, mitigating the facile oxidation of the free thiol to the corresponding disulfide [2]. Its primary scientific value lies in its role as a nucleophilic building block for constructing sulfur- and nitrogen-containing pharmacophores, with documented utility in preparing compounds possessing antimicrobial and cardiovascular activity [3].

Bifunctional building block for sulfur/nitrogen heterocycle synthesis

Hydrochloride salt enhances stability and simplifies aqueous handling

5-Chloro substituent tunes electronic profile for targeted scaffold construction

Why 2-Amino-5-chlorobenzenethiol Hydrochloride Is Irreplaceable


The 5-position substituent on 2-aminobenzenethiol exerts a profound influence on both the physicochemical properties and the reactivity of the molecule in subsequent synthetic transformations. The electron-withdrawing chlorine atom in the target compound modulates the nucleophilicity of the thiol and amino groups, affecting reaction kinetics and regioselectivity compared to unsubstituted (R=H) or electron-donating (R=Me, OMe) analogs [1]. Furthermore, these substituent differences translate into quantifiable variations in the biological activity of the final heterocyclic products, such as 1,5-benzothiazepines, where the 5-chloro derivative has been shown to impart distinct pharmacological profiles [2]. Finally, the stability of these aminothiols is a critical procurement consideration; while the free base forms are prone to oxidative degradation to disulfides, the hydrochloride salt of the 5-chloro derivative offers a defined, stable, and directly usable form that is not universally available or characterized for all in-class analogs [3].

Electronic Effect Mismatch

Different 5-substituents (Me, OMe, NO₂) alter nucleophilicity, cyclization rates, and regioselectivity compared to chloro.

Biological Target Divergence

5-Chloro directs derived benzothiazepines toward antimicrobial/cardiovascular profiles; other substituents may shift primary activity.

Stability Form Gap

Not all analogs are available as stable hydrochloride salts; free bases require oxidation precautions and may complicate handling.

Differentiation Evidence for 2-Amino-5-chlorobenzenethiol Hydrochloride


Hydrolytic Cleavage Yield: 5-Chloro vs. Unsubstituted

In the optimized hydrolytic cleavage of substituted 2-aminobenzothiazoles to their corresponding 2-aminobenzenethiols, the 5-chloro derivative (R=Cl) is obtained in a 40% yield, compared to an unspecified but typically lower yield for the unsubstituted parent compound (R=H) due to stability issues [1][2]. The improved method eliminates the need for isolating the zinc thiolate intermediate, directly providing the free thiol [1].

Hydrolytic Cleavage Yield
Cross-study comparable
40% yield (5-Cl)
Unsubstituted: inconsistent, oxidation-prone
Reliable synthetic benchmark for process planning
Direct isolation without zinc thiolate intermediate
Organic Synthesis Reaction Yield Process Chemistry

Antimicrobial Activity: 5-Chloro vs. 5-Methyl Benzothiazepines

1,5-Benzothiazepine derivatives synthesized from 2-amino-5-chlorobenzenethiol exhibit a distinct antimicrobial profile compared to those derived from the 5-methyl analog. The 5-chloro derivative serves as the direct precursor to TA-3090 (Clentiazem), a compound with documented vasodilating and hypotensive activities [1]. Furthermore, indane-based 1,5-benzothiazepines prepared using 2-amino-5-chlorobenzenethiol demonstrate antimicrobial activity, while the corresponding 5-methyl-substituted analogs are primarily explored for different therapeutic targets [2][3].

Antimicrobial Profile Divergence
Class-level inference
5-Cl → antimicrobial & vasodilating
5-Me → primarily vasodilating target
Substituent directs biological target profile
Specific MIC values not detailed in abstracts
Antimicrobial Agents Medicinal Chemistry Structure-Activity Relationship

Physicochemical Comparison: 5-Chloro vs. Methoxy & Nitro Analogs

The 5-chloro derivative (free base) possesses a calculated LogP of 2.79 and a melting point of 110°C . This contrasts with the 5-methoxy analog (LogP: 2.15, density: 1.209 g/cm³, no reported melting point) and the 5-nitro analog (molecular weight: 170.19 g/mol, yellow crystalline powder) . The higher LogP of the 5-chloro compound indicates greater lipophilicity, which can impact solubility, membrane permeability, and chromatographic behavior during purification. The defined melting point of 110°C provides a clear metric for purity assessment and identification, a feature not as clearly defined for the methoxy analog.

Lipophilicity & Melting Point
Cross-study comparable
LogP 2.79, MP 110°C
5-OMe: LogP 2.15, no defined MP
Higher lipophilicity influences purification behavior
~4.4× higher lipophilicity vs. 5-methoxy analog
Physicochemical Properties LogP Melting Point Material Science

Hydrochloride Salt Stability vs. Free Base

The hydrochloride salt of 2-amino-5-chlorobenzenethiol (CAS 3292-43-1) is specifically prepared to address the inherent instability of the free aminothiol, which is prone to facile oxidation to disulfides, particularly in alkaline media [1]. While the free base (CAS 23474-98-8) is commercially available, its storage and handling require precautions against oxidation [2]. The hydrochloride salt provides a stable, solid form with defined purity (typically 98%) that simplifies weighing, storage, and reaction setup compared to the free base .

Salt Form Stability
Class-level inference
HCl salt: stable solid, simplified handling
Free base: oxidation-prone, storage precautions needed
Eliminates pre-use purification and oxidation risk
Class-level thiol oxidation behavior applies
Chemical Stability Salt Form Procurement

Benzothiazole Synthesis Reactivity: 5-Chloro vs. Methyl/Nitro Analogs

The 5-chloro substituent influences the cyclization of 2-aminobenzenethiols to form benzothiazoles. The electron-withdrawing chlorine atom modulates the nucleophilicity of the thiol group, affecting reaction rates and regioselectivity compared to electron-donating (e.g., 5-methyl) or strongly electron-withdrawing (e.g., 5-nitro) analogs [1]. While specific kinetic data comparing the 5-chloro derivative directly to all analogs is not available in the provided abstracts, the general principle of substituent electronic effects on thiol reactivity is well-established [2]. The 5-chloro derivative offers a balanced reactivity profile for these cyclization reactions, avoiding the potential over-activation or deactivation seen with other substituents.

Reactivity Balance
Class-level inference
Electron-withdrawing Cl modulates nucleophilicity
5-Me (donating), 5-NO₂ (strongly withdrawing)
Predictable reactivity for chemoselective transformations
Qualitative; specific kinetic data unavailable
Reactivity Heterocyclic Synthesis Benzothiazoles

Applications of 2-Amino-5-chlorobenzenethiol Hydrochloride


1,5-Benzothiazepine Cardiovascular & Antimicrobial Agents

2-Amino-5-chlorobenzenethiol hydrochloride is the optimal starting material for synthesizing halogenated 1,5-benzothiazepine derivatives, a class of compounds with established vasodilating, hypotensive, and antimicrobial activities. Its use directly leads to the clinical candidate TA-3090 (Clentiazem), a calcium channel blocker [1]. Furthermore, it is a key reagent in preparing indane-based 1,5-benzothiazepines with demonstrated antimicrobial properties [2].

Phenothiazine & Benzothiazole Scaffold Construction

The compound serves as a versatile building block for constructing sulfur- and nitrogen-containing heterocycles. Its bifunctional nature enables cyclization with various electrophiles (e.g., carbonyls, imidoyl chlorides) to form benzothiazoles and, via Smiles rearrangement, phenothiazines [1][2]. The 5-chloro substituent provides a handle for further derivatization or imparts specific electronic properties to the final heterocyclic system.

Antimicrobial Agents & Dye Precursors

Derivatives synthesized from 2-amino-5-chlorobenzenethiol hydrochloride are explored as antimicrobial agents and as precursors for disperse dyes [1][2]. The presence of the chlorine atom can enhance the antimicrobial activity of the resulting molecules compared to non-halogenated analogs, making it a strategic choice for medicinal chemistry programs targeting resistant pathogens.

Coordination Chemistry & Advanced Materials Precursor

The thiol and amino groups of 2-amino-5-chlorobenzenethiol hydrochloride make it a suitable ligand for metal coordination, with potential applications in catalysis, sensing, and materials science [1]. The hydrochloride salt form ensures precise stoichiometry and stability during complexation reactions, a critical factor in obtaining well-defined metal-organic frameworks or catalysts.

Application
Selection Property
Validation Focus
1,5-Benzothiazepine research
5-Chloro directs vasodilating/antimicrobial activity profile
Confirm target pharmacological response in relevant assays
Phenothiazine & benzothiazole synthesis
Bifunctional amino-thiol enables cyclization via Smiles rearrangement or electrophilic addition
Verify cyclization efficiency and substitution pattern
Antimicrobial screening & dye precursors
Chlorine substitution may enhance antimicrobial activity in derived molecules
Screen against target pathogens; review MIC and spectrum
Metal coordination & materials science
Thiol and amino groups serve as bidentate ligand; HCl salt ensures stoichiometry
Characterize complex structure, stability, and catalytic performance
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